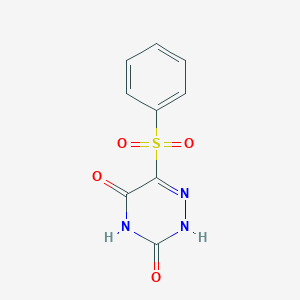

6-(Phenylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione

Description

6-(Phenylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a phenylsulfonyl group at the 6-position of the triazine ring. The 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a heterocyclic system with two carbonyl groups, contributing to its hydrogen-bonding capacity and metabolic stability .

Properties

CAS No. |

90323-31-2 |

|---|---|

Molecular Formula |

C9H7N3O4S |

Molecular Weight |

253.24 g/mol |

IUPAC Name |

6-(benzenesulfonyl)-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H7N3O4S/c13-7-8(11-12-9(14)10-7)17(15,16)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |

InChI Key |

QBNDEOUZNCMKQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NNC(=O)NC2=O |

Origin of Product |

United States |

Biological Activity

6-(Phenylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a thorough examination of its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9N3O3S

- Molecular Weight : 263.27 g/mol

- IUPAC Name : 6-(phenylsulfonyl)-2H-1,2,4-triazine-3,5-dione

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in cancer research. Its derivatives have been shown to suppress cell viability and proliferation in various cancer cell lines.

Table 1: Summary of Biological Activities

Anticancer Properties

A study focusing on the structure-activity relationship (SAR) of substituted triazines highlighted that compound 36 (a derivative of this compound) exhibited significant anticancer activity. It effectively suppressed the viability and migration of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806. The mechanism involves the compound's ability to bind to eEF2K protein, promoting its degradation and leading to reduced tumor growth in xenograft models .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays including DPPH and ABTS radical scavenging methods. While many derivatives showed limited activity against cancer cell lines, some demonstrated moderate antioxidant effects with specific IC50 values indicating their potential as therapeutic agents .

Case Studies

- Case Study on TNBC Treatment :

-

Assessment of Antioxidant Potential :

- A series of tests evaluating the antioxidant capacity of various derivatives revealed that while most compounds had weak activities against cancer cells, some showed promising results in scavenging free radicals. For instance, one derivative exhibited an IC50 value of 52.77 µg/mL in the ABTS assay .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The bioactivity and physicochemical properties of triazine-dione derivatives are heavily influenced by substituents at positions 2, 4, and 4. Below is a comparison of key analogs:

*Estimated based on substituent contributions.

Key Insights :

- Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound likely increases acidity at the 3- and 5-positions compared to hydroxyl or amino substituents, enhancing hydrogen-bond donor capacity .

- Solubility: Polar substituents (e.g., hydroxy, amino) improve aqueous solubility, whereas lipophilic groups (e.g., dichlorophenyl) favor membrane permeability .

Key Insights :

- DAAO Inhibition: 6-Hydroxy derivatives with aromatic 2-substituents (e.g., naphthylmethyl) show nanomolar potency due to optimal steric and electronic interactions with the enzyme’s active site . The phenylsulfonyl group in the target compound may similarly enhance DAAO binding but requires empirical validation.

- Anticonvulsant Activity: Amino-substituted derivatives (e.g., 6-(2-aminophenyl)) exhibit potent anticonvulsant effects, likely via GABA receptor modulation . The sulfonyl group’s electron-withdrawing nature could alter receptor affinity compared to amino or alkyl groups.

- The phenylsulfonyl group may confer greater metabolic resistance, as seen in 6-hydroxy analogs .

Metabolic Stability and Selectivity

- 6-Hydroxy Derivatives : Exhibit resistance to O-glucuronidation, a common metabolic pathway, due to steric hindrance from 2-substituents .

- 6-Sulfonyl Derivatives : The phenylsulfonyl group is metabolically stable but may undergo cytochrome P450-mediated oxidation, depending on substituent placement .

- Selectivity : 6-Hydroxy-2-(naphthalen-1-ylmethyl)-derivative showed >100-fold selectivity over related enzymes (e.g., MAO-A/B) . Sulfonyl-containing analogs may exhibit distinct selectivity profiles due to altered hydrogen-bonding patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.